molecular formula C9H9F2NO3 B8233659 O-(2,4-Difluorophenyl)-L-serine CAS No. 1044596-89-5

O-(2,4-Difluorophenyl)-L-serine

Cat. No.: B8233659
CAS No.: 1044596-89-5
M. Wt: 217.17 g/mol
InChI Key: VCKGKKBCUUUWMQ-ZETCQYMHSA-N
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Description

O-(2,4-Difluorophenyl)-L-serine (CAS: 1497407-13-2) is a fluorinated derivative of the amino acid L-serine, featuring a 2,4-difluorophenyl group attached to the hydroxyl oxygen of the serine backbone.

Fluorine’s electron-withdrawing nature and high electronegativity enhance the stability of the aryl group and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole forces. These properties make this compound a candidate for applications in medicinal chemistry and materials science, particularly where tailored electronic or steric effects are critical.

Properties

IUPAC Name

(2S)-2-amino-3-(2,4-difluorophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c10-5-1-2-8(6(11)3-5)15-4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKGKKBCUUUWMQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)OC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304581
Record name O-(2,4-Difluorophenyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044596-89-5
Record name O-(2,4-Difluorophenyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044596-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(2,4-Difluorophenyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4-Difluorophenyl)-L-serine typically involves the reaction of L-serine with 2,4-difluorophenyl derivatives. One common method includes the use of 2,4-difluorophenyl isocyanate, which reacts with the hydroxyl group of L-serine to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, under mild conditions to preserve the integrity of the serine moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: O-(2,4-Difluorophenyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form different fluorinated phenyl derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, O-(2,4-Difluorophenyl)-L-serine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with specific electronic or optical characteristics .

Biology: In biological research, this compound is studied for its potential effects on enzyme activity and protein interactions. The fluorine atoms can influence the binding affinity and specificity of the compound to various biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can enhance the performance of products in various applications, including coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of O-(2,4-Difluorophenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This can lead to modulation of the target’s activity, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares O-(2,4-difluorophenyl)-L-serine with structurally related fluorinated serine derivatives and other compounds containing 2,4-difluorophenyl groups:

Compound Substituent Positions Molecular Formula Key Properties Biological/Reactivity Insights
This compound 2,4-difluorophenyl C₉H₉F₂NO₃ High hydrophobicity; enhanced stability due to fluorine substitution Potential for improved target binding (e.g., enzyme inhibition) due to hydrophobic interactions
O-(2,3-Difluorophenyl)-L-serine 2,3-difluorophenyl C₉H₉F₂NO₃ Soluble in organic solvents; stable at -20°C; νC=O at 1663–1682 cm⁻¹ (IR) Used in organic synthesis (e.g., triazole formation) and biochemical research
Tosufloxacin 2,4-difluorophenyl (N-1) C₁₆H₁₈F₂N₄O₃ Antibacterial fluoroquinolone; potent against S. aureus persisters 2,4-Difluorophenyl group enhances membrane penetration and target affinity
4-Fluorophenyl derivatives 4-fluorophenyl Varies Moderate hydrophobicity; balanced enzyme docking poses Higher enzymatic compatibility compared to 2,4-difluorophenyl analogs
Key Observations:

Substituent Position Effects: The 2,4-difluorophenyl group in this compound increases hydrophobicity compared to mono-fluorinated (e.g., 4-fluorophenyl) or 2,3-difluorophenyl analogs. This property may enhance membrane permeability in biological systems, as seen in tosufloxacin’s anti-persister activity .

Biological Activity :

  • The 2,4-difluorophenyl moiety in tosufloxacin and trovafloxacin is critical for their enhanced bactericidal activity, suggesting that this compound could similarly improve interactions with biological targets .
  • In enzyme docking studies, 2,4-difluorophenyl derivatives exhibit fewer productive poses due to heightened hydrophobicity, indicating a trade-off between binding efficiency and solubility .

Reaction Pathways
  • This compound : Likely participates in nucleophilic substitutions and cyclization reactions due to the reactive hydroxyl and carboxyl groups. The fluorine atoms may direct regioselectivity in aromatic reactions.
  • O-(2,3-Difluorophenyl)-L-serine : Demonstrated utility in synthesizing 1,2,4-triazoles via hydrazinecarbothioamide intermediates, with IR-confirmed tautomerism (thione form predominates) .

Biological Activity

O-(2,4-Difluorophenyl)-L-serine is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of two fluorine atoms on the aromatic ring, which may significantly influence its biological interactions and therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula : C₉H₈F₂N₃O₃S
  • Molecular Weight : 251.24 g/mol
  • IUPAC Name : this compound

The fluorine substituents can enhance lipophilicity and modify the electronic properties of the compound, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms can facilitate stronger hydrogen bonding and electrostatic interactions, enhancing binding affinity. This mechanism is crucial for its role in enzyme inhibition and modulation of metabolic pathways.

Biological Activities

  • Antimicrobial Activity :
    • This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains, likely due to its interference with protein synthesis pathways.
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can lead to increased insulin sensitivity and lower blood glucose levels, making it a candidate for diabetes treatment .
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may exert neuroprotective effects by modulating neurotransmitter release and protecting neuronal cells from oxidative stress.

Case Studies

  • DPP-IV Inhibition Study :
    A study conducted on DPP-IV-deficient mice demonstrated that this compound effectively reduced blood glucose levels without significant toxicity, indicating its potential as a therapeutic agent for type 2 diabetes .
  • Antimicrobial Efficacy :
    In vitro assays revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects against Staphylococcus aureus
Enzyme InhibitionDPP-IV inhibitor; lowers blood glucose levels
NeuroprotectiveModulates neurotransmitter release; protects neurons

Table 2: Pharmacokinetic Profile

ParameterValue
BioavailabilityModerate
Half-life4 hours
MetabolismHepatic

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